molecular formula C15H13N5O2 B2622287 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide CAS No. 2034370-54-0

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide

Cat. No. B2622287
CAS RN: 2034370-54-0
M. Wt: 295.302
InChI Key: JJGZFDCFSYRQRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, have been synthesized using various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation . Another synthesis method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives have been subjected to various chemical reactions . For example, a compound was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation .

Scientific Research Applications

Anticancer Potential

Lung cancer remains a significant global health concern, and novel compounds with potential anticancer activity are actively sought. Researchers have investigated the cytotoxic effects of this compound against lung cancer cell lines (specifically A549 cells) using the MTT assay . The results suggest that N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide may hold promise as a therapeutic agent in lung cancer treatment.

Chalcone Derivatives

Chalcones are a class of compounds with a conjugated double bond between two aromatic rings (A and B) linked by a keto-ethylenic system. N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide belongs to this group. Chalcones exhibit diverse biological activities, including antibacterial, antimalarial, antioxidant, and anti-inflammatory properties . The conjugation of the double bond with the carbonyl group contributes to their bioactivity.

Pyrazole Moiety

The pyrazole ring is a nitrogen-containing heterocycle widely explored in medicinal chemistry. N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide contains a pyrazole moiety. Pyrazoles have demonstrated various biological applications, such as anticancer, anti-inflammatory, and antioxidant activities . Researchers continue to investigate their potential therapeutic roles.

Thiazolo-Thiazole Hybrid

The compound’s structure includes a thiazole ring fused with a pyrazole ring. Thiazoles are versatile heterocycles with diverse pharmacological properties. While specific studies on this hybrid compound are limited, thiazolo-thiazole derivatives have shown promise in drug discovery . Further exploration is warranted to uncover their full potential.

Drug Design and Optimization

Given its unique structure and potential biological effects, this compound could serve as a starting point for drug design. Computational studies, such as molecular docking, can guide the optimization of its interactions with target proteins. Researchers may explore analogs or derivatives to improve efficacy and reduce toxicity.

Mechanism of Action

The action mechanisms of pyrrolopyrazine derivatives are not clearly recognized . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-10-7-19-12(9-18-10)15(21)20-8-11-14(17-5-4-16-11)13-3-2-6-22-13/h2-7,9H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGZFDCFSYRQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylpyrazine-2-carboxamide

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